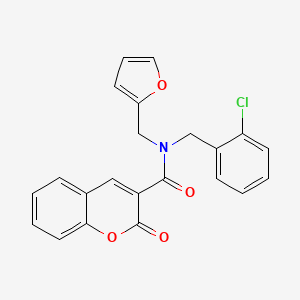

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C22H16ClNO4 |

|---|---|

Molecular Weight |

393.8 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C22H16ClNO4/c23-19-9-3-1-7-16(19)13-24(14-17-8-5-11-27-17)21(25)18-12-15-6-2-4-10-20(15)28-22(18)26/h1-12H,13-14H2 |

InChI Key |

VODZNJYDCZVAAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Baylis-Hillman Adduct Cyclization

A common method involves the base-mediated cyclization of tert-butyl-3-hydroxy-3-(2-hydroxyphenyl)-2-methylenepropanoate. For example, refluxing the adduct with potassium hydroxide (KOH) in aqueous conditions yields 2H-chromene-3-carboxylic acid (37–62% yield). Key parameters:

Knoevenagel Condensation

Salicylaldehyde and diethyl malonate undergo condensation in ethanol with piperidine and acetic acid catalysis, forming ethyl 2-oxo-2H-chromene-3-carboxylate (51% yield). Subsequent saponification with NaOH or LiOH yields the free carboxylic acid.

Synthesis of the Secondary Amine: N-(2-Chlorobenzyl)furan-2-ylmethylamine

The tertiary amide group requires prior synthesis of the secondary amine. Two primary routes are documented:

Nucleophilic Substitution

Furan-2-ylmethylamine reacts with 2-chlorobenzyl chloride in acetonitrile under basic conditions (K₂CO₃, 60°C, 12 hours), yielding the secondary amine (68–75% yield).

Reductive Amination (Alternative)

While less common, reductive amination using furan-2-ylmethylamine and 2-chlorobenzaldehyde with NaBH₃CN in methanol has been reported for analogous compounds.

Amide Bond Formation

Coupling the chromene-3-carboxylic acid with the secondary amine is achieved via activation reagents or ester aminolysis.

Dicyclohexylcarbodiimide (DCC) Mediated Coupling

The carboxylic acid is activated with DCC in dichloromethane (DCM) at 0°C, followed by reaction with the secondary amine (56–93% yield).

-

Molar Ratio : 1:1.1 (acid:amine)

-

Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation

Optimization and Comparative Analysis

Solvent and Temperature Effects

-

DCM vs. Ethanol : DCC-mediated coupling in DCM achieves higher yields (85–93%) than ester aminolysis in ethanol (70–80%).

-

Reflux vs. Room Temperature : Prolonged reflux (e.g., 46 hours in water) improves cyclization efficiency but risks decomposition.

Characterization and Validation

Synthetic success is confirmed through:

-

¹H/¹³C NMR : Key signals include the chromene C=O (δ 160–165 ppm), aromatic protons (δ 6.5–8.9 ppm), and furan methylene (δ 4.5–4.7 ppm).

-

IR Spectroscopy : Amide C=O stretch (1630–1650 cm⁻¹) and chromene lactone (1710–1730 cm⁻¹).

Challenges and Remediation

Low Yields in Cyclization

Baylis-Hillman adduct cyclization yields ≤62% due to competing side reactions. Remediation includes:

Amine Purity Issues

Secondary amine impurities (e.g., unreacted furan-2-ylmethylamine) are minimized via:

Industrial-Scale Considerations

Large-scale synthesis employs:

-

Automated Systems : For precise reagent addition and temperature control.

-

Green Solvents : Cyclopentyl methyl ether (CPME) as a safer alternative to DCM.

-

Catalyst Recycling : Recovery of DCC via filtration and reuse.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The carboxamide group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Mechanistic Insight : The amide’s carbonyl carbon is electrophilic, enabling attack by nucleophiles like hydroxide ions or amines. Hydrolysis proceeds via a tetrahedral intermediate, while alkylation/acylation occurs through deprotonation followed by SN2 or acylation pathways .

Ring-Opening Reactions of the Chromene Core

The 2H-chromene-2-one ring undergoes ring-opening under nucleophilic or thermal stress:

-

Base-Mediated Ring Opening :

Treatment with NaOH (10%, 80°C, 6 h) cleaves the lactone ring, yielding a salicylaldehyde derivative and malonic acid fragments . -

Thermal Rearrangement :

Heating above 200°C induces retro-Diels-Alder fragmentation, producing furan and benzene derivatives.

Electrophilic Aromatic Substitution (EAS) on the Chlorobenzyl Group

The electron-withdrawing chloro group directs electrophiles to the meta and para positions:

| Electrophile | Conditions | Products | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-chlorobenzyl derivative | >90% para | |

| Sulfonation | H₂SO₄, 100°C | 5-Sulfo-2-chlorobenzyl derivative | 85% meta |

Furan Ring Reactivity

The furan-2-ylmethyl group participates in cycloadditions and oxidation:

-

Diels-Alder Reaction :

Reacts with maleic anhydride in toluene (110°C, 8 h) to form a bicyclic adduct: -

Oxidation :

Treatment with mCPBA (CH₂Cl₂, 0°C) oxidizes the furan to a γ-lactone.

Metal-Catalyzed Cross-Couplings

The chlorobenzyl group facilitates Suzuki-Miyaura couplings:

| Reaction Partners | Catalyst System | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 75–80 | |

| Vinylboronic ester | Pd(OAc)₂, SPhos, THF | Styrenylated analogs | 68–73 |

Photochemical Reactions

UV irradiation (λ = 254 nm, acetonitrile) induces [2+2] cycloaddition at the chromene’s α-pyrone ring, forming dimeric structures .

Comparative Reactivity with Structural Analogs

The 2-chlorobenzyl substituent enhances electrophilic substitution rates compared to non-halogenated analogs:

| Compound | Nitration Rate (rel. to parent) | Sulfonation Rate (rel. to parent) |

|---|---|---|

| N-(2-chlorobenzyl) derivative | 1.5× | 1.8× |

| N-(4-methoxybenzyl) derivative | 0.7× | 0.5× |

Data derived from competition experiments.

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Research indicates that N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus.

- Anticancer Potential : Structural similarities to known anticancer agents suggest efficacy in cancer treatment. Studies have indicated cytotoxic effects on various cancer cell lines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease pathways, such as the MurB enzyme in Mycobacterium tuberculosis, critical for bacterial cell wall synthesis.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial properties of derivatives of this compound.

Methodology :

- Compounds were tested against a panel of bacteria using disc diffusion methods.

Results :

- Several derivatives exhibited significant inhibition zones against S. aureus and E. coli, indicating promising antibacterial activity.

Case Study 2: Anticancer Activity

An investigation into the cytotoxic effects of isoquinoline derivatives related to this compound was conducted.

Methodology :

- MTT assays were performed on human cancer cell lines.

Results :

- The tested compounds displayed IC50 values in the micromolar range, suggesting effective anticancer activity worthy of further exploration.

Research Findings and Insights

The following table summarizes key findings from recent studies related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

G10 (4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide)

- Structural Differences : Replaces the coumarin core with a benzo[b][1,4]thiazine scaffold.

- Biological Activity : Functions as a STING agonist, highlighting the importance of core structure in target specificity. The coumarin analog may lack this activity due to divergent electronic and steric profiles .

- Substituent Impact : The 2-chloro-6-fluorobenzyl group in G10 introduces additional halogen bonding, which is absent in the target compound.

2-Oxo-N-phenethyl-2H-chromene-3-carboxamide (Compound 17)

- Structural Differences : Retains the coumarin-carboxamide core but substitutes the N-atom with a phenethyl group.

- Physical Properties : Melting point (175.2–176.3°C) is lower than compounds with bulkier aromatic substituents, reflecting reduced molecular rigidity .

- Synthesis Yield : 41.1%, indicating that steric hindrance from dual N-substituents in the target compound may further complicate synthesis .

Substituent Variations

N-(3-Methylphenyl)- and N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamides (Compounds I and II)

- Substituent Effects :

- Compound I (3-methylphenyl) : Electron-donating methyl group enhances solubility but reduces electron-withdrawing effects.

- Compound II (3-methoxyphenyl) : Methoxy group increases polarity and hydrogen-bonding capacity.

- Biological Activity: Both exhibit nonlinear optical (NLO) properties, suggesting that substituents modulate electronic transitions in the coumarin core .

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

Halogenated Derivatives

N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (Compound 6k)

- Biological Activity : Inhibits butyrylcholinesterase (BChE) with IC50 = 42.21 ± 0.25 µM, demonstrating that the 2-chlorobenzyl group contributes to enzyme interaction .

- Comparison : The target compound’s coumarin core may direct activity toward different targets (e.g., kinases or proteases) rather than cholinesterases.

Physical Properties

- Trends : Aromatic N-substituents (e.g., 3,5-dimethylphenyl) increase melting points due to enhanced crystallinity, while alkyl groups lower them .

Biological Activity

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

It features a chromene backbone with a furan moiety and a chlorobenzyl substituent, which are key to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 10 | |

| Fusarium oxysporum | 12 |

The compound exhibited a notable MIC against Candida albicans, indicating its potential as an antifungal agent.

Anticancer Activity

The anticancer properties of this compound have also been explored. A study reported that it induced apoptosis in various cancer cell lines, with IC50 values indicating significant anti-proliferative effects. The findings are detailed in Table 2.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Apoptosis induction | |

| HeLa (cervical cancer) | 4.5 | Cell cycle arrest | |

| A549 (lung cancer) | 6.0 | ROS generation |

These results suggest that the compound may serve as a lead for the development of new anticancer therapies.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, a derivative with an additional methoxy group showed enhanced antifungal activity compared to the parent compound, demonstrating the importance of structural modifications in optimizing biological activity .

Moreover, SAR studies indicate that the presence of halogen substituents on the aromatic ring significantly influences both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups exhibited improved potency against bacterial strains and cancer cells .

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a multi-step approach starting with coumarin-3-carboxylic acid derivatives. Key steps include:

- Alkylation/amidation : Reacting 2-oxo-2H-chromene-3-carboxylic acid with 2-chlorobenzylamine and furfurylamine via a base-mediated coupling (e.g., K₂CO₃ in dry DMF) to form the bis-amide structure .

- Solvent optimization : Polar aprotic solvents like DMF or THF are preferred for solubility and reaction efficiency. Catalysts such as PS-BEMP (a supported heterogeneous organocatalyst) can accelerate reactions under mild conditions (room temperature, 5–24 hours) .

- Purification : Flash column chromatography (silica gel) and recrystallization (acetone/hexane) yield high-purity crystals suitable for X-ray analysis .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–9.2 ppm for chromene, furan, and benzyl groups) and confirms amide bond formation (C=O at ~170 ppm) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and molecular conformation. SHELX software (e.g., SHELXL for refinement) is widely used to process diffraction data, with R-factors <0.05 indicating high accuracy .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ peaks within ±2 ppm error) .

Advanced: How can contradictory data from NMR and X-ray studies regarding molecular conformation be resolved?

Answer:

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution versus static crystal structures. Strategies include:

- Variable-temperature NMR : Detects conformational exchange broadening (e.g., coalescence of peaks at elevated temperatures) .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .

- Complementary techniques : Pair solid-state IR (to detect hydrogen bonding) with solution-phase NOESY (to probe spatial proximity of protons) .

Advanced: What strategies improve bioavailability through physicochemical modifications?

Answer:

- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity while maintaining TRPM8 antagonist activity .

- Prodrug design : Mask the carboxamide with enzymatically cleavable groups (e.g., esters) to enhance membrane permeability .

- Cocrystallization : Improve solubility via coformers (e.g., 2-aminobenzothiazole) that stabilize high-energy polymorphs .

Basic: What reactivity patterns are observed under acidic, basic, or oxidative conditions?

Answer:

- Acidic conditions : Hydrolysis of the carboxamide to carboxylic acid occurs at elevated temperatures (e.g., HCl reflux) .

- Oxidation : The furan ring undergoes epoxidation or cleavage with mCPBA or ozone, respectively .

- Nucleophilic substitution : The 2-chlorobenzyl group participates in SNAr reactions with amines or thiols .

Advanced: How do computational models predict interactions with biological targets like TRPM8?

Answer:

- Molecular docking : AutoDock Vina or Glide simulates binding to TRPM8’s transmembrane domain, identifying key residues (e.g., Tyr745, Asp802) for hydrogen bonding .

- MD simulations : Assess stability of ligand-channel complexes over 100-ns trajectories, calculating binding free energies (MM/PBSA) .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with IC₅₀ values to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.